6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione
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Overview
Description
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione typically involves the reaction of 5-nitroquinoline-8-amine with pyridine-2,3-dione in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
88606-31-9 |
---|---|
Molecular Formula |
C14H9N5O4 |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
3-hydroxy-6-[(5-nitroquinolin-8-yl)diazenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H9N5O4/c20-11-5-6-12(16-14(11)21)18-17-9-3-4-10(19(22)23)8-2-1-7-15-13(8)9/h1-7,20H,(H,16,21) |
InChI Key |
DAYODAZBJNEIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N=NC3=CC=C(C(=O)N3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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